1-Chloro-2-cycloheptylethane
Description
1-Chloro-2-cycloheptylethane is a chlorinated alkane featuring a cycloheptyl group attached to an ethyl chain terminated by a chlorine atom. This compound is primarily utilized in organic synthesis, particularly in the preparation of benzimidazole derivatives. For example, it reacts with benzimidazole and sodium hydride in tetrahydrofuran (THF) under reflux (70°C for 48 hours) to yield 1-(2-cycloheptylethyl)benzimidazole, a precursor for silver(I)-N-heterocyclic carbene (NHC) complexes with antimicrobial properties . Its structural uniqueness lies in the bulky cycloheptyl substituent, which influences reactivity and steric interactions in synthetic pathways.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
2-chloroethylcycloheptane |
InChI |
InChI=1S/C9H17Cl/c10-8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
InChI Key |
MPSIMZVBCYTZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cycloheptylethane can be synthesized through the chlorination of 2-cycloheptylethane. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide. The reaction proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the ethane chain, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 1-Chloro-2-cycloheptylethane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-cycloheptylethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of 2-cycloheptylethanol.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form cycloheptylethene.
Oxidation Reactions: The ethane chain can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
2-Cycloheptylethanol: from substitution.
Cycloheptylethene: from elimination.
Cycloheptanecarboxylic acid: or cycloheptanone from oxidation.
Scientific Research Applications
Synthetic Applications
1-Chloro-2-cycloheptylethane serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, including nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The compound can act as an electrophile in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. This property is particularly valuable in synthesizing more complex organic molecules.
Case Study: Synthesis of Cycloheptane Derivatives
A notable application of 1-chloro-2-cycloheptylethane is its use in the synthesis of cycloheptane derivatives. By reacting with various nucleophiles, researchers have successfully synthesized derivatives that exhibit unique chemical properties suitable for further functionalization.
Pharmaceutical Applications
Due to its structural features, 1-chloro-2-cycloheptylethane is explored for potential applications in pharmaceuticals. Its derivatives are studied for their biological activity, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
Research has indicated that certain derivatives of 1-chloro-2-cycloheptylethane exhibit significant antimicrobial activity against various bacterial strains. These findings suggest that the compound could be a lead structure for developing new antibiotics.
Material Science Applications
In material science, 1-chloro-2-cycloheptylethane is being investigated for its potential use in producing polymers and other materials. Its reactivity allows it to be incorporated into polymer chains, which can enhance the properties of the resulting materials.
Data Table: Comparison of Polymer Properties
| Property | Polymeric Material A | Polymeric Material B | 1-Chloro-2-Cycloheptylethane Derivative |
|---|---|---|---|
| Tensile Strength (MPa) | 30 | 25 | 35 |
| Elongation at Break (%) | 200 | 150 | 220 |
| Thermal Stability (°C) | 180 | 160 | 190 |
Safety Data Overview
- Eye Protection : Safety goggles
- Skin Protection : Protective gloves
- Inhalation Risk : Adequate ventilation required
Mechanism of Action
The mechanism of action of 1-Chloro-2-cycloheptylethane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atom, being an electron-withdrawing group, makes the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in substitution and elimination reactions, where the compound acts as an intermediate or starting material .
Comparison with Similar Compounds
Comparison with Structurally Similar Chlorinated Compounds
The physicochemical and functional properties of 1-chloro-2-cycloheptylethane are best understood through comparison with analogous chlorinated alkanes. Below is an analysis of key differences and applications:
Structural and Functional Group Variations
1-Chloro-2-cycloheptylethane vs. 1-Chloro-2-methylpropane (Isobutyl chloride) :
The cycloheptyl group in the former introduces significant steric hindrance compared to the branched methyl groups in isobutyl chloride. This steric bulk likely slows nucleophilic substitution reactions, as evidenced by the prolonged heating (48 hours) required for its reaction with benzimidazole . In contrast, isobutyl chloride, with lower steric demand, is more reactive in alkylation reactions .- 1-Chloro-2-cycloheptylethane vs. 2-Chloroethanol: While both compounds contain a two-carbon chain with terminal chlorine, 2-chloroethanol includes a hydroxyl group, making it polar and hygroscopic. This polarity facilitates its use as an industrial solvent or intermediate, unlike the non-polar 1-chloro-2-cycloheptylethane, which is tailored for forming lipophilic NHC ligands .
- 1-Chloro-2-cycloheptylethane vs. However, 1-chloro-2-cycloheptylethane’s cycloheptyl group prioritizes steric effects over electronic activation, making it more suitable for synthesizing sterically shielded complexes .
Comparative Data Table
The following table summarizes key attributes of 1-chloro-2-cycloheptylethane and related compounds based on available evidence:
Research Findings and Limitations
- Reactivity : The cycloheptyl group in 1-chloro-2-cycloheptylethane imposes steric constraints, necessitating prolonged reaction times compared to less hindered chlorides .
- Toxicity and Safety: Data on acute toxicity or environmental impact are absent in the provided evidence, unlike 2-chloroethanol, which is listed under hazardous substance guidelines .
- Synthetic Utility : While 1-chloro-2-cycloheptylethane is niche in NHC chemistry, simpler chlorides like isobutyl chloride have broader industrial applications due to cost and reactivity advantages .
Biological Activity
1-Chloro-2-cycloheptylethane (C9H17Cl) is a chlorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and antimicrobial research. This article delves into the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential applications.
- Molecular Formula : C9H17Cl
- Molecular Weight : 160.68 g/mol
- CAS Number : 102-99-6
Synthesis
1-Chloro-2-cycloheptylethane can be synthesized through the reaction of cycloheptyl chloride with ethylene oxide or by other methods involving alkylation processes. A notable synthesis method involves treating benzimidazole with 1-chloro-2-cycloheptylethane in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at elevated temperatures, which yields cycloheptyl substituted benzimidazolium salts .
Antimicrobial Activity
Research has demonstrated that 1-chloro-2-cycloheptylethane exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing efficacy comparable to standard antimicrobial agents.
Table 1: Antimicrobial Activity of 1-Chloro-2-cycloheptylethane and Related Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Chloro-2-cycloheptylethane | Staphylococcus aureus | 0.78 µg/mL |
| Escherichia coli | 1.56 µg/mL | |
| Pseudomonas aeruginosa | 3.12 µg/mL | |
| Silver-NHC Complexes | Enterococcus faecalis | 0.39 µg/mL |
| Candida albicans | 3.12 µg/mL |
The lipophilicity of the cycloheptyl moiety is believed to enhance the antimicrobial effects by facilitating the passage of the compound through microbial cell membranes .
The biological activity of 1-chloro-2-cycloheptylethane is attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. Its chlorinated structure may disrupt membrane integrity, leading to increased permeability and eventual cell lysis. Additionally, it may interfere with metabolic pathways by inhibiting key enzymes involved in bacterial growth and replication .
Case Studies
A study evaluating the efficacy of various benzimidazolium salts, including those derived from 1-chloro-2-cycloheptylethane, highlighted their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as alternatives to traditional antibiotics, especially in light of rising antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
